molecular formula C5H10O4 B13439483 Methyl (S)-2,4-dihydroxybutanoate

Methyl (S)-2,4-dihydroxybutanoate

Cat. No.: B13439483
M. Wt: 134.13 g/mol
InChI Key: LNXUMIDZVKXVER-BYPYZUCNSA-N
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Description

Methyl (S)-2,4-dihydroxybutanoate is an organic compound that belongs to the class of esters It is derived from butanoic acid and contains two hydroxyl groups at the 2nd and 4th positions of the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (S)-2,4-dihydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of (S)-2,4-dihydroxybutanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Another method involves the use of Grignard reagents, where the corresponding halide reacts with magnesium to form the Grignard reagent, which then reacts with an ester to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2,4-dihydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Methyl (S)-2,4-dihydroxybutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (S)-2,4-dihydroxybutanoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dihydroxybenzoate: Similar structure but with a benzene ring.

    Ethyl (S)-2,4-dihydroxybutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2,4-dihydroxy-3-methylbutanoate: Similar structure but with an additional methyl group on the carbon chain.

Uniqueness

Methyl (S)-2,4-dihydroxybutanoate is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for targeted applications in synthesis and research .

Properties

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

methyl (2S)-2,4-dihydroxybutanoate

InChI

InChI=1S/C5H10O4/c1-9-5(8)4(7)2-3-6/h4,6-7H,2-3H2,1H3/t4-/m0/s1

InChI Key

LNXUMIDZVKXVER-BYPYZUCNSA-N

Isomeric SMILES

COC(=O)[C@H](CCO)O

Canonical SMILES

COC(=O)C(CCO)O

Origin of Product

United States

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